molecular formula C11H15N2O4PS B1676232 [5-(2-Amino-5-isobutyl-1,3-thiazol-4-yl)-2-furyl]phosphonic acid CAS No. 261365-11-1

[5-(2-Amino-5-isobutyl-1,3-thiazol-4-yl)-2-furyl]phosphonic acid

Cat. No. B1676232
M. Wt: 302.29 g/mol
InChI Key: XJMYIJPPDSZOPN-UHFFFAOYSA-N
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Description

“[5-(2-Amino-5-isobutyl-1,3-thiazol-4-yl)-2-furyl]phosphonic acid” is a chemical compound with the molecular formula C11H15N2O4PS. It has a molecular weight of 302.29 g/mol . The compound is also known by other names such as MB05032 and has a CAS number of 261365-11-1 .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for the compound is 1S/C11H15N2O4PS/c1-6(2)5-8-10(13-11(12)19-8)7-3-4-9(17-7)18(14,15)16/h3-4,6H,5H2,1-2H3,(H2,12,13)(H2,14,15,16) .

Scientific Research Applications

Pharmacological Potential and Receptor Affinity

A study by Naganawa et al. (2006) on sulfonamide derivatives, which are structurally similar, demonstrates the exploration of EP receptor affinities and antagonist activities. This research is significant in the context of developing potential therapeutic agents that target specific physiological pathways, underscoring the relevance of structural optimization in enhancing drug efficacy and reducing potential drug interactions, notably through the selective targeting of EP1 receptors (Naganawa et al., 2006).

Synthetic Methodologies and Chemical Properties

Research on the synthesis of thiazole derivatives by Olszewski and Boduszek (2010) provides insights into the chemical properties and potential applications of compounds structurally related to [5-(2-Amino-5-isobutyl-1,3-thiazol-4-yl)-2-furyl]phosphonic acid. Their work emphasizes the efficiency and reliability of generating new thiazole-(amino)methylphosphonic acids, highlighting the significance of nucleophilic addition reactions in synthesizing novel compounds with potential biological and pharmacological applications (Olszewski & Boduszek, 2010).

Biological Applications and Enzyme Inhibition

The remarkable potential of the α-aminophosphonate/phosphinate structural motif in medicinal chemistry, as discussed by Mucha, Kafarski, and Berlicki (2011), underscores the broad applicability of phosphonate and phosphinate compounds in biology and medicine. Their review highlights the diverse physiological and pathological processes influenced by these compounds, ranging from agrochemistry to therapeutic applications. This encompasses the development of enzyme inhibitors and the exploration of bio-isosteric analogs of amino acids, demonstrating the versatility and significance of these chemical structures in advancing scientific understanding and therapeutic development (Mucha, Kafarski, & Berlicki, 2011).

properties

IUPAC Name

[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N2O4PS/c1-6(2)5-8-10(13-11(12)19-8)7-3-4-9(17-7)18(14,15)16/h3-4,6H,5H2,1-2H3,(H2,12,13)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMYIJPPDSZOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(N=C(S1)N)C2=CC=C(O2)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N2O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-Amino-5-isobutyl-1,3-thiazol-4-yl)-2-furyl]phosphonic acid

CAS RN

261365-11-1
Record name MB-05032
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261365111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MB-05032
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9379MH4CAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(2-Amino-5-isobutyl-1,3-thiazol-4-yl)-2-furyl]phosphonic acid
Reactant of Route 2
[5-(2-Amino-5-isobutyl-1,3-thiazol-4-yl)-2-furyl]phosphonic acid
Reactant of Route 3
Reactant of Route 3
[5-(2-Amino-5-isobutyl-1,3-thiazol-4-yl)-2-furyl]phosphonic acid
Reactant of Route 4
[5-(2-Amino-5-isobutyl-1,3-thiazol-4-yl)-2-furyl]phosphonic acid
Reactant of Route 5
[5-(2-Amino-5-isobutyl-1,3-thiazol-4-yl)-2-furyl]phosphonic acid
Reactant of Route 6
[5-(2-Amino-5-isobutyl-1,3-thiazol-4-yl)-2-furyl]phosphonic acid

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